Carbofuran-d3

概要

説明

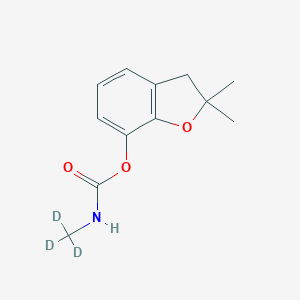

Carbofuran-d3 is a deuterated analog of the pesticide carbofuran. It is primarily used as an internal standard for the quantification of carbofuran in various analytical applications. The compound has the molecular formula C12H12D3NO3 and a molecular weight of 224.27. This compound is known for its high purity and stability, making it suitable for use in precise analytical measurements .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of carbofuran-d3 involves the incorporation of deuterium atoms into the carbofuran molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the synthesis process. For example, the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with deuterated methyl isocyanate can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and advanced purification techniques. The process ensures high yield and purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium atoms in the compound .

化学反応の分析

Types of Reactions

Carbofuran-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form deuterated carbofuran derivatives.

Substitution: Deuterium atoms in this compound can be substituted with other atoms or groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield deuterated carbofuran oxides, while reduction can produce deuterated carbofuran derivatives .

科学的研究の応用

Analytical Chemistry

Carbofuran-d3 is predominantly used as an internal standard in analytical methods, enhancing the accuracy of quantification of carbofuran in various matrices.

- Gas Chromatography (GC) : Utilized for the quantification of carbofuran residues in agricultural products and environmental samples.

- Liquid Chromatography (LC) : Employed in solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) to separate and quantify carbofuran from complex mixtures.

| Application | Methodology | Sample Type |

|---|---|---|

| Residue Analysis | HPLC-MS/MS | Natural water samples |

| Pesticide Detection | GC-MS | Soil and plant samples |

| Environmental Monitoring | LC-MS/MS | Surface water |

Biological Studies

In biological research, this compound aids in understanding the metabolism and degradation pathways of carbofuran in living organisms.

- Metabolic Studies : Investigates how organisms metabolize carbofuran, providing insights into its toxicological effects.

- Toxicological Research : Used to assess the impact of carbofuran exposure on various biological systems, particularly focusing on its inhibition of acetylcholinesterase (AChE).

Environmental Monitoring

This compound plays a crucial role in environmental studies aimed at detecting pesticide residues.

- Soil and Water Testing : Applied in studies assessing the presence of carbofuran residues in agricultural runoff and groundwater.

- Ecotoxicology : Evaluates the effects of pesticide contamination on aquatic life and soil microorganisms.

Case Study 1: Pesticide Residue Analysis in Sour Cherries

A study conducted in 2018 analyzed pesticide residues in sour cherries using LC-MS/MS with this compound as an internal standard. The results indicated that carbofuran was present at detectable levels, demonstrating the compound's efficacy as a reliable standard for residue analysis .

Case Study 2: Multi-Class Pesticide Detection

Research focusing on multi-class pesticide detection employed this compound to quantify various pesticide residues in fruits and vegetables. The study highlighted the compound's role in improving analytical precision during complex residue analysis .

作用機序

Carbofuran-d3, like carbofuran, inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous nerve signal transmission, which can result in neurotoxicity. The molecular targets include acetylcholinesterase in insects and mammals, and the pathways involved are related to neurotransmission and enzyme inhibition .

類似化合物との比較

Similar Compounds

Carbofuran: The non-deuterated analog of carbofuran-d3.

Aldicarb: Another carbamate insecticide with similar acetylcholinesterase inhibitory properties.

Methomyl: A carbamate insecticide used for similar applications

Uniqueness of this compound

This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical applications. The deuterium atoms enhance the stability and accuracy of the compound when used as an internal standard, making it highly valuable for precise quantification of carbofuran in various samples .

生物活性

Carbofuran-d3 is a deuterated form of the carbamate pesticide carbofuran, primarily used in agriculture for its insecticidal properties. Understanding its biological activity is crucial for assessing environmental impact, toxicity, and degradation pathways. This article synthesizes findings from various studies, highlighting the biological effects, degradation mechanisms, and implications for human health and ecosystems.

This compound (C₁₁H₁₄N₄O₃) functions by inhibiting acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system in insects and other organisms. The chemical structure of this compound is similar to that of its parent compound but includes deuterium atoms which can affect its metabolic pathways and detection in biological samples.

Biological Activity Overview

- Toxicity : this compound exhibits significant acute toxicity to a variety of organisms, including insects, mammals, and aquatic life. Its toxicity is primarily attributed to AChE inhibition.

- Metabolism : In mammals, carbofuran undergoes biotransformation primarily through hydrolysis and oxidative reactions. The main metabolites include 7-phenol carbofuran and 3-hydroxycarbofuran.

- Environmental Impact : Soil bacteria have developed mechanisms to degrade carbofuran, which can mitigate its persistence in the environment.

Case Study 1: Genetic Diversity of Carbofuran-Degrading Bacteria

A study focused on the genetic diversity of 128 soil bacteria capable of degrading carbofuran revealed substantial microbial diversity. These bacteria were isolated from various soil types and characterized using amplified ribosomal DNA restriction analysis (ARDRA). Key findings include:

- Diversity : Isolates were categorized into 26 distinct ARDRA groups.

- Degradation Pathway : The methylcarbamate-degrading gene (mcd) was identified in several isolates, indicating a specific pathway for carbofuran degradation through hydrolysis, yielding less toxic products like carbofuran 7-phenol .

Case Study 2: Ecotoxicological Assessment

Research assessed the ecotoxicological effects of this compound on aquatic organisms using Daphnia magna as a model organism:

- Methodology : Daphnia were exposed to various concentrations of elutriates derived from soil contaminated with carbofuran.

- Results : The study found significant immobilization rates in Daphnia exposed to elutriates containing this compound, suggesting high toxicity levels at environmentally relevant concentrations .

Data Table: Toxicity Profiles of this compound

| Organism | LC50 (mg/L) | Effect Observed |

|---|---|---|

| Daphnia magna | 0.5 | High immobilization rates |

| Rainbow trout | 1.2 | Neurological symptoms |

| Soil bacteria | Varies | Degradation observed |

Pharmacokinetics and Human Health Implications

Research indicates that carbofuran can be absorbed through oral exposure, with significant implications for human health:

- Absorption : Rapid absorption occurs via gastrointestinal tract.

- Distribution : Carbofuran distributes widely within tissues.

- Excretion : Metabolites are primarily excreted via urine.

A notable case reported carbofuran poisoning in a pregnant woman leading to adverse fetal outcomes, emphasizing the need for caution regarding exposure during vulnerable periods .

特性

IUPAC Name |

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-(trideuteriomethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-12(2)7-8-5-4-6-9(10(8)16-12)15-11(14)13-3/h4-6H,7H2,1-3H3,(H,13,14)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEPRVBVGDRKAG-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OC(=O)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)OC1=CC=CC2=C1OC(C2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583577 | |

| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl (~2~H_3_)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007459-98-4 | |

| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl (~2~H_3_)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1007459-98-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was Carbofuran-d3 used in this study analyzing pesticide residues in sour cherries?

A1: this compound was utilized as an internal standard in the analysis of pesticide residues in sour cherry samples []. Internal standards, like this compound, are compounds with similar chemical properties to the target analytes but are not present in the original sample. They are added at a known concentration to account for variations during sample preparation and analysis. This allows for more accurate quantification of the pesticide residues present in the sour cherries.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。